Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Medicinal Chemistry Building Block Sourcing Orthogonal Protection Strategy

Tert‑butyl 6‑benzyl‑2,6‑diazabicyclo[3.2.0]heptane‑2‑carboxylate (CAS 1824505‑85‑2, MW 288.4 g/mol, C₁₇H₂₄N₂O₂) is a racemic, orthogonally protected 2,6‑diazabicyclo[3.2.0]heptane derivative that serves as a key synthetic intermediate for neural nicotinic acetylcholine receptor (nAChR) agonists, orexin receptor modulators, and β‑lactamase inhibitor scaffolds. Its fused azetidine‑pyrrolidine core offers a conformationally constrained pharmacophore that is absent in monocyclic alternatives, while the differential placement of the Boc group on N‑2 and the benzyl group on N‑6 uniquely enables sequential, chemoselective deprotection.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 1824505-85-2
Cat. No. B2621730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
CAS1824505-85-2
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CN2CC3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-10-9-14-15(19)12-18(14)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3
InChIKeyQYAYEQNJXBSCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate (CAS 1824505-85-2): A Synthetic Intermediate for 2,6-Diazabicyclo[3.2.0]heptane-Based Chemical Biology


Tert‑butyl 6‑benzyl‑2,6‑diazabicyclo[3.2.0]heptane‑2‑carboxylate (CAS 1824505‑85‑2, MW 288.4 g/mol, C₁₇H₂₄N₂O₂) is a racemic, orthogonally protected 2,6‑diazabicyclo[3.2.0]heptane derivative that serves as a key synthetic intermediate for neural nicotinic acetylcholine receptor (nAChR) agonists, orexin receptor modulators, and β‑lactamase inhibitor scaffolds [1]. Its fused azetidine‑pyrrolidine core offers a conformationally constrained pharmacophore that is absent in monocyclic alternatives, while the differential placement of the Boc group on N‑2 and the benzyl group on N‑6 uniquely enables sequential, chemoselective deprotection [2].

Why Interchanging 2,6-Diazabicyclo[3.2.0]heptane Building Blocks Without Considering Regioisomeric Boc/Benzyl Placement Compromises Synthetic Fidelity


The 2,6-diazabicyclo[3.2.0]heptane scaffold contains two chemically distinct nitrogen atoms (N-2 and N-6) that cannot be interchanged without altering subsequent reactivity. In tert‑butyl 6‑benzyl‑2,6‑diazabicyclo[3.2.0]heptane‑2‑carboxylate, the Boc group resides on the N‑2 azetidine nitrogen while the benzyl group occupies the N‑6 pyrrolidine nitrogen. The regioisomer 6‑Boc‑2,6‑diazabicyclo[3.2.0]heptane (CAS 1408075‑03‑5), in contrast, places the Boc group on N‑6, leading to a fundamentally different deprotection sequence and distinct downstream reactivity . Generic substitution of one 2,6‑diazabicyclo[3.2.0]heptane intermediate for another without confirming the regioisomeric identity of the Boc/benzyl placement results in failed orthogonal deprotection, altered synthetic routes, and potential loss of stereochemical integrity at the bridgehead carbons [1].

Quantitative Comparative Evidence for Tert‑butyl 6‑benzyl‑2,6‑diazabicyclo[3.2.0]heptane‑2‑carboxylate Over Closest Analogs


Regioisomeric Identity: N2-Boc/N6-Benzyl Configuration vs. N6-Boc Analogs Determines Orthogonal Deprotection Sequence

The target compound places the Boc protecting group on N‑2 (azetidine ring) and the benzyl group on N‑6 (pyrrolidine ring). The closest commercial analog, 6‑Boc‑2,6‑diazabicyclo[3.2.0]heptane (CAS 1408075‑03‑5), bears the Boc group on N‑6 and a free N‑H on N‑2. This regioisomeric difference dictates the order in which protecting groups can be removed: the target compound allows benzyl cleavage first (hydrogenolysis) to expose N‑6 for functionalization while retaining Boc on N‑2, whereas the 6‑Boc isomer requires Boc removal under acidic conditions first, exposing N‑6 and altering the synthetic route . No other commercially available 2,6‑diazabicyclo[3.2.0]heptane building block offers the specific N2‑Boc/N6‑benzyl orthogonal protection pattern documented for this compound [1].

Medicinal Chemistry Building Block Sourcing Orthogonal Protection Strategy

Batch QC Documentation: Multi‑Technique Certificates of Analysis (NMR, HPLC, GC) at 98% Purity vs. 95% Industry Standard

Multiple vendors supply this compound at 95% purity without providing multi‑technique Certificates of Analysis (CoA). In contrast, Bidepharm (CAS 1824505‑85‑2) supplies this compound at a standard purity of 98% and provides batch‑specific QC reports including NMR, HPLC, and GC data . This represents a 3‑percentage‑point increase in purity relative to the 95% baseline offered by alternative suppliers such as AKSci and Chemenu, and more critically, the inclusion of orthogonal analytical techniques (NMR for structural identity, HPLC for organic purity, GC for volatile impurities) provides a level of quality assurance that single‑technique purity statements cannot achieve .

Quality Assurance Analytical Chemistry Procurement Decision-Making

Conformational Constraint of the Fused Azetidine Core: Calculated Physicochemical Properties vs. Monocyclic Piperazine or Azetidine Analogs

The 2,6‑diazabicyclo[3.2.0]heptane scaffold imposes a rigid, fused azetidine‑pyrrolidine geometry that is structurally distinct from monocyclic piperazines, diazepanes, or isolated azetidines. The target compound exhibits computed physicochemical properties including XLogP3 of 2.7, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. By comparison, the piperazine‑based analog tert‑butyl 4‑benzylpiperazine‑1‑carboxylate (a monocyclic scaffold) presents a lower degree of conformational restriction and a different spatial orientation of the nitrogen atoms, which can alter receptor‑binding geometry in nAChR and orexin programs [2]. The constrained bicyclic core of the target compound mimics the rigid geometry required for selective α4β2 nAChR agonism, as demonstrated by the clinical candidate A‑366833 (Ki = 3.1 nM at α4β2 nAChR, which shares the same 2,6‑diazabicyclo[3.2.0]heptane core) [3].

Molecular Design Conformational Analysis Scaffold Hopping

Proven Synthetic Tractability: First-Generation Synthesis Protocol Published for 2,6-Diazabicyclo[3.2.0]heptane Derivatives

The synthetic accessibility of 2,6‑diazabicyclo[3.2.0]heptane derivatives was first demonstrated by Jacquet et al. (2009), who reported the synthesis of 6‑phenyl‑2,6‑diazabicyclo[3.2.0]heptane and its orthogonally protected precursor via a strategy enabling independent chemical addressing of both nitrogen atoms [1]. This published protocol provides a validated synthetic route for the target compound class, in contrast to less-explored bicyclic scaffolds such as 2,6‑diazabicyclo[3.2.1]octane or 2,5‑diazabicyclo[2.2.1]heptane, for which fewer literature‑precedented synthetic routes exist. The availability of this foundational methodology reduces the synthetic risk for medicinal chemistry teams adopting the scaffold [2].

Synthetic Methodology Medicinal Chemistry Scale-Up Feasibility

Optimal Research and Procurement Scenarios for Tert‑butyl 6‑benzyl‑2,6‑diazabicyclo[3.2.0]heptane‑2‑carboxylate


Synthesis of Selective α4β2 Nicotinic Acetylcholine Receptor (nAChR) Agonists

Medicinal chemistry teams developing α4β2 nAChR‑selective agonists can use this compound as the key bicyclic intermediate. Published SAR studies show that 3,6‑diazabicyclo[3.2.0]heptane derivatives achieve Ki values as low as 3.1 nM at α4β2 nAChR with selectivity over α3β4 subtypes [1]. The N2‑Boc/N6‑benzyl orthogonal protection allows sequential functionalization of both nitrogen atoms to explore substitution effects on pyridine and other heterocyclic appendages [2].

Construction of Orexin Receptor Modulator Libraries

The 2,6‑diazabicyclo[3.2.0]heptane core is a privileged scaffold in orexin receptor antagonist programs, as exemplified by Janssen Pharmaceutica patents (US 8680275) describing disubstituted 3,6‑diazabicyclo[3.2.0]heptanes as orexin receptor modulators for insomnia and related disorders [3]. The target compound's orthogonal protecting groups facilitate parallel library synthesis for OX1/OX2 selectivity optimization.

Precursor for KRAS G12C/G12D Inhibitor Programs

Patent literature identifies 2,6‑diazabicyclo[3.2.0]heptane‑2‑carboxylic acid tert‑butyl ester derivatives as intermediates in the synthesis of KRAS G12C and G12D inhibitors, where compounds incorporating this scaffold demonstrate IC₅₀ values in the nanomolar range against KRAS‑driven cancer cell lines . The rigid bicyclic core positions reactive warheads for covalent engagement of mutant cysteine or aspartate residues.

Orthogonal Protection Strategy for Multi‑Step Fragment‑Based Drug Discovery

Chemical biology groups employing fragment‑based approaches benefit from the chemically orthogonal Boc (acid‑labile) and benzyl (hydrogenolysis‑labile) protecting groups. This enables sequential deprotection and functionalization without protecting group crossover, a critical advantage over single‑protection building blocks such as 6‑Boc‑2,6‑diazabicyclo[3.2.0]heptane (CAS 1408075‑03‑5) . Procurement of the correct regioisomer ensures synthetic route fidelity [4].

Quote Request

Request a Quote for Tert-butyl 6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.